6-amino-4-(5-bromo-2-hydroxyphenyl)-3-(naphthalen-1-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Description
The compound 6-amino-4-(5-bromo-2-hydroxyphenyl)-3-(naphthalen-1-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile features a pyranopyrazole core substituted with:
- A 5-bromo-2-hydroxyphenyl group at position 4, introducing halogenated and phenolic moieties.
- A naphthalen-1-yl group at position 3, providing bulkiness and aromatic π-system interactions.
Properties
IUPAC Name |
6-amino-4-(5-bromo-2-hydroxyphenyl)-3-naphthalen-1-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O2/c24-13-8-9-18(29)16(10-13)19-17(11-25)22(26)30-23-20(19)21(27-28-23)15-7-3-5-12-4-1-2-6-14(12)15/h1-10,19,29H,26H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYASPCAMNBWCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C4C(C(=C(OC4=NN3)N)C#N)C5=C(C=CC(=C5)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-amino-4-(5-bromo-2-hydroxyphenyl)-3-(naphthalen-1-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile (CAS Number: 882750-21-2) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by research findings and case studies.
Molecular Structure
- Molecular Formula : CHBrNO
- Molecular Weight : 459.3 g/mol
- CAS Number : 882750-21-2
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. The compound has been evaluated for its activity against various cancer cell lines. For instance, a study showed that derivatives of the pyrazole scaffold exhibit significant inhibitory effects on BRAF(V600E) and EGFR kinases, which are critical in many cancers, including melanoma and lung cancer .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole compounds are well-documented. In vitro studies have demonstrated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, modifications to the pyrazole structure have led to compounds that show up to 85% inhibition of TNF-α at concentrations as low as 10 µM . The specific compound's structure may enhance its ability to modulate inflammatory pathways.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been explored. Compounds similar to this compound have shown promising results against various bacterial strains and fungi. Studies indicate that certain derivatives exhibit potent activity against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections .
Study 1: Synthesis and Evaluation of Antitumor Activity
In a recent investigation, researchers synthesized a series of pyrazole derivatives, including compounds structurally related to the target compound. These were tested for their ability to inhibit cancer cell proliferation. Results indicated that several derivatives significantly reduced cell viability in breast cancer cell lines, with IC50 values ranging from 10 to 30 µM .
Study 2: Anti-inflammatory Mechanisms
A study focusing on the anti-inflammatory properties of pyrazole derivatives revealed that specific modifications could enhance their efficacy. The compound demonstrated significant inhibition of COX enzymes, leading to reduced prostaglandin synthesis in vitro. This suggests a mechanism through which the compound could exert its anti-inflammatory effects .
Study 3: Antimicrobial Efficacy Assessment
Another research effort evaluated the antimicrobial properties of various pyrazole derivatives against clinical isolates of bacteria and fungi. The results showed that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) as low as 20 µg/mL against resistant strains of Staphylococcus aureus and Candida albicans .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula: CHBrNO and is identified by the CAS number 882750-21-2. Its structure features a pyrano-pyrazole core, which is known for various biological activities.
Therapeutic Applications
1. Anticancer Activity
Research has indicated that compounds similar to 6-amino-4-(5-bromo-2-hydroxyphenyl)-3-(naphthalen-1-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile exhibit promising anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential for further development in cancer therapy .
2. Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. Research into similar pyrazole derivatives has revealed their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in inflammatory processes. This positions the compound as a candidate for treating inflammatory diseases .
3. Antimicrobial Activity
Compounds with similar structures have shown antimicrobial effects against a range of pathogens, including bacteria and fungi. The presence of the naphthalene moiety is believed to enhance the antimicrobial efficacy by disrupting microbial membranes or inhibiting essential metabolic pathways .
Biological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Interaction with Receptors: It may interact with various biological receptors, modulating signaling pathways that lead to therapeutic effects.
Case Studies
Case Study 1: Anticancer Efficacy
In vitro studies have demonstrated that a derivative of this compound significantly reduces the viability of breast cancer cells by inducing apoptosis. The study utilized multiple assays to confirm the mechanism of action involving mitochondrial dysfunction and caspase activation .
Case Study 2: Anti-inflammatory Effects
A study investigating the anti-inflammatory properties found that treatment with related pyrazole compounds resulted in a reduction of edema in animal models. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key differences in substituents and their impacts are summarized below:
Key Observations:
- Bromine vs. Other Halogens : The target compound’s 5-bromo group (vs. iodine in 9i or chlorine in 10n ) may reduce reactivity compared to lighter halogens but improve stability.
- Naphthyl vs. Aryl/Alkyl Groups : The naphthalen-1-yl group (target) introduces steric bulk and extended π-conjugation, differing from methyl (5f ) or propyl (10m ), which could influence binding affinity in biological targets.
Spectral and Analytical Data
- NMR : The target compound’s bromine and hydroxyl groups would cause distinct shifts in $ ^1H $-NMR (e.g., deshielded aromatic protons) and $ ^{13}C $-NMR (C-Br at ~110 ppm) compared to methoxy-substituted analogs like 11i .
- HRMS : The molecular ion ([M+H]$ ^+ $) would exhibit a characteristic isotopic pattern for bromine (1:1 ratio for $ ^{79}\text{Br}/^{81}\text{Br} $), unlike fluorine- or chlorine-containing derivatives .
Preparation Methods
Core Reaction Mechanism
The synthesis of pyrano[2,3-c]pyrazoles universally follows a three-step sequence:
- Knoevenagel Condensation : An aldehyde (e.g., 5-bromo-2-hydroxybenzaldehyde) reacts with malononitrile to form an arylidene malononitrile intermediate.
- Michael Addition : A pyrazolone derivative, generated from hydrazine and a β-keto ester, attacks the electron-deficient double bond of the arylidene malononitrile.
- Cyclization : Intramolecular nucleophilic attack and tautomerization yield the fused pyranopyrazole ring.
For the target compound, critical modifications include:
- Naphthalen-1-yl Group Introduction : Derived from ethyl 3-(naphthalen-1-yl)-3-oxopropanoate, synthesized via Friedel-Crafts acylation of naphthalene using acetyl chloride and AlCl3.
- 5-Bromo-2-Hydroxyphenyl Moiety : Sourced from 5-bromo-2-hydroxybenzaldehyde, prepared via bromination of 2-hydroxybenzaldehyde using N-bromosuccinimide (NBS).
Optimized Synthetic Protocols
Three-Component One-Pot Synthesis
Reagents :
- 5-Bromo-2-hydroxybenzaldehyde (1 mmol)
- Malononitrile (1 mmol)
- Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate (1 mmol)
- Hydrazine hydrate (1.2 mmol)
- SBA-Pr-NH2 catalyst (0.05 g)
Procedure :
- Knoevenagel Condensation : Mix aldehyde and malononitrile in ethanol with a catalytic amount of piperidine. Stir at 60°C for 30 minutes to form 5-bromo-2-hydroxybenzylidenemalononitrile.
- Pyrazolone Formation : React ethyl 3-(naphthalen-1-yl)-3-oxopropanoate with hydrazine hydrate in ethanol under reflux for 2 hours to yield 3-(naphthalen-1-yl)-1H-pyrazol-5(4H)-one.
- Michael Addition and Cyclization : Combine the arylidene malononitrile, pyrazolone, and SBA-Pr-NH2 catalyst. Grind under solvent-free conditions at room temperature for 8 minutes.
Microwave-Assisted Synthesis
Reagents :
- Same as above, replacing SBA-Pr-NH2 with chitosan (0.1 g).
Procedure :
Irradiate the reaction mixture at 300 W for 12 minutes.
Yield : 92%.
Catalytic Systems and Reaction Optimization
Comparative Catalyst Performance
| Catalyst | Solvent | Time (min) | Yield (%) |
|---|---|---|---|
| SBA-Pr-NH2 | Solvent-free | 8 | 88 |
| Chitosan | Ethanol | 12 | 92 |
| Piperidine | Ethanol | 180 | 68 |
Key Insights :
- SBA-Pr-NH2 : Enhances reaction efficiency via Brønsted basic sites and mesoporous structure, facilitating reactant diffusion.
- Chitosan : Eco-friendly alternative enabling rapid microwave-driven reactions.
Structural Elucidation and Spectral Data
Spectroscopic Characterization
Mechanistic Rationalization
The reaction proceeds via:
- Knoevenagel Adduct Formation :
$$
\text{Aldehyde} + \text{Malononitrile} \xrightarrow{\text{base}} \text{Arylidene malononitrile}
$$ - Pyrazolone Tautomerization :
$$
\text{β-Keto ester} + \text{Hydrazine} \rightarrow \text{Enolic pyrazolone}
$$ - Cyclization : $$ \text{Michael adduct} \xrightarrow{\text{intramolecular attack}} \text{Pyranopyrazole} $$
Q & A
Q. What synthetic methodologies are optimal for preparing 6-amino-4-(5-bromo-2-hydroxyphenyl)-3-(naphthalen-1-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile?
A one-pot multicomponent reaction (MCR) approach is widely employed, utilizing ethyl acetoacetate, hydrazine hydrate, malononitrile, and substituted aldehydes in ethanol/water (1:1) solvent systems. Trisodium citrate dihydrate (10 mol%) serves as an efficient catalyst, enabling ambient temperature reactions with completion in 2–3 hours and yields exceeding 90% . For bromo-substituted derivatives, reaction optimization via temperature control and stoichiometric adjustments minimizes side products .
Q. Which spectroscopic techniques are essential for structural validation of this compound?
Key techniques include:
Q. How does the pyrano[2,3-c]pyrazole core influence molecular stability?
X-ray crystallography reveals a planar pyrano-pyrazole scaffold stabilized by intramolecular hydrogen bonding (N–H⋯O/N) and π-π stacking between aromatic substituents. The naphthalen-1-yl group enhances rigidity, as seen in dihedral angles <10° for fused rings .
Advanced Research Questions
Q. How do substituents (e.g., Br, OMe) at the phenyl ring modulate biological activity?
Electron-withdrawing groups (e.g., Br at the 5-position) enhance bioactivity by improving target binding affinity, as observed in antimicrobial and anticancer assays. Conversely, electron-donating groups (e.g., OMe) reduce potency due to steric hindrance or altered electronic profiles. Substituent position (para vs. meta) also impacts activity, with para-bromo derivatives showing superior efficacy .
Q. What computational strategies elucidate electronic properties and reactivity?
Density Functional Theory (DFT) calculations predict HOMO-LUMO gaps (~4.5 eV) and reactive sites (e.g., NH₂ and CN groups). Molecular docking studies correlate substituent effects with binding energies to biological targets (e.g., enzymes), guiding rational design of derivatives with enhanced activity .
Q. How can crystallographic data resolve contradictions in reported biological activities?
CCDC deposition (e.g., 971311) provides access to 3D structural data, enabling comparison of substituent conformations across derivatives. Discrepancies in bioactivity often arise from variations in crystal packing or hydrogen-bonding networks, which influence solubility and target interactions .
Q. What experimental strategies validate structure-activity relationships (SAR) for pyrano[2,3-c]pyrazoles?
- Systematic substitution : Synthesize analogs with varying aryl groups (e.g., 4-bromo, 4-methoxy) and compare bioactivity .
- Dose-response assays : Establish IC₅₀ values to quantify potency differences.
- Cross-assay validation : Use standardized protocols (e.g., MIC for antimicrobial activity) to minimize inter-lab variability .
Methodological Considerations
Q. How to optimize reaction conditions for scale-up synthesis?
- Catalyst screening : Trisodium citrate dihydrate outperforms traditional bases (e.g., piperidine) in yield and eco-friendliness .
- Solvent selection : Ethanol/water mixtures improve atom economy and reduce toxicity .
- Purification : Column chromatography (silica gel, hexane/EtOAc) achieves >95% purity for crystallography-grade samples .
Q. What analytical workflows address spectral data inconsistencies?
Q. How to access crystallographic data for comparative studies?
The Cambridge Crystallographic Data Centre (CCDC) hosts deposited structures (e.g., 971311). Data requests via *data_request@ccdc.cam.ac.uk * provide cif files for software-assisted analysis (e.g., Mercury, Olex2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
